An In-depth Technical Guide to 1-Formyl-4-methylpiperazine: Chemical Properties and Potential Applications
An In-depth Technical Guide to 1-Formyl-4-methylpiperazine: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Formyl-4-methylpiperazine, a derivative of piperazine, is a chemical compound with potential applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
1-Formyl-4-methylpiperazine, also known as 4-methylpiperazine-1-carbaldehyde, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below, providing a concise reference for laboratory use.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| CAS Number | 7556-55-0 |
| Appearance | Colorless to light yellow clear liquid |
| Density | 1.113 ± 0.06 g/cm³ (Predicted)[1] |
| Boiling Point | 264-266 °C |
| Flash Point | >110°C[1] |
| Refractive Index | 1.4910[1] |
| pKa | 6.74 ± 0.10 (Predicted)[1] |
| Storage Temperature | 2-8°C, protect from light, stored under nitrogen[1] |
Synthesis and Purification
The synthesis of 1-Formyl-4-methylpiperazine can be achieved through the N-formylation of 1-methylpiperazine. Several methods have been reported for the formylation of amines, and a practical approach involves the use of formic acid.
Experimental Protocol: N-Formylation of 1-Methylpiperazine
This protocol is based on established methods for the N-formylation of amines using formic acid and azeotropic removal of water.
Materials:
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1-Methylpiperazine
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Formic acid (85% aqueous solution)
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Toluene
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Sodium bicarbonate (saturated aqueous solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 1-methylpiperazine (1 equivalent).
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Add toluene to the flask to create a suitable reaction volume.
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With stirring, add formic acid (1.0-1.2 equivalents) to the reaction mixture.
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Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete (typically after 4-9 hours), allow the mixture to cool to room temperature.
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Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Formyl-4-methylpiperazine.
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The crude product can be further purified by vacuum distillation if necessary.
Caption: Synthesis workflow for 1-Formyl-4-methylpiperazine.
Analytical Characterization
The identity and purity of synthesized 1-Formyl-4-methylpiperazine should be confirmed using standard analytical techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.
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Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: FT-IR spectroscopy will show characteristic absorption bands for the functional groups present, notably the carbonyl group of the formyl moiety.
Chromatographic Analysis
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Gas Chromatography (GC): GC can be used to assess the purity of the compound. A suitable column and temperature program should be developed.
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High-Performance Liquid Chromatography (HPLC): HPLC provides another method for purity assessment and can be used for preparative purification if needed.
Potential Biological Activity and Signaling Pathways
While specific biological activities of 1-Formyl-4-methylpiperazine are not extensively documented in publicly available literature, the piperazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Many piperazine derivatives exhibit a range of pharmacological effects, including anthelmintic, anticancer, and antipsychotic activities.
Potential Mechanism of Action: Induction of Apoptosis
Several piperazine-containing compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for many anticancer drugs. The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Given the prevalence of this activity among piperazine derivatives, it is a plausible area of investigation for 1-Formyl-4-methylpiperazine.
Caption: A potential apoptotic signaling pathway for bioactive piperazine derivatives.
Safety and Handling
1-Formyl-4-methylpiperazine is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory environment.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Conclusion
1-Formyl-4-methylpiperazine is a versatile chemical intermediate with potential for use in the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and an introduction to its potential biological activities. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this and related compounds.
